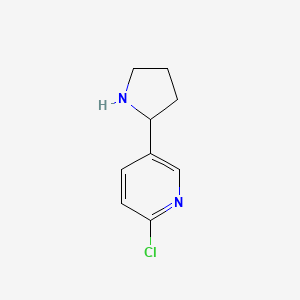

2-Chloro-5-(pyrrolidin-2-YL)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYXVEPGHYBZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-(pyrrolidin-2-yl)pyridine

Introduction: In the landscape of modern medicinal chemistry, certain molecular scaffolds serve as foundational keystones for the development of novel therapeutics. The heterocyclic compound 2-Chloro-5-(pyrrolidin-2-yl)pyridine is one such critical building block. Its structure, combining the electrophilic nature of a chloropyridine ring with the versatile nucleophilicity and stereochemistry of a pyrrolidine moiety, makes it an exceptionally valuable intermediate. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its core chemical identity, plausible synthetic routes, rigorous analytical characterization, and its significant applications, particularly as a precursor for potent ligands targeting nicotinic acetylcholine receptors (nAChRs).

Section 1: Core Identifiers and Physicochemical Properties

Precise identification is paramount in chemical research and development. 2-Chloro-5-(pyrrolidin-2-yl)pyridine is defined by a specific set of identifiers that distinguish it from related isomers and analogs.

Primary Identifiers

A summary of the key identification and property data for 2-Chloro-5-(pyrrolidin-2-yl)pyridine is presented below.

| Identifier | Value | Source |

| CAS Number | 1260664-51-4 | [1] |

| IUPAC Name | 2-chloro-5-(pyrrolidin-2-yl)pyridine | [1][2] |

| Molecular Formula | C₉H₁₁ClN₂ | [1][2] |

| Molecular Weight | 182.65 g/mol | [1] |

| Canonical SMILES | C1CC(NC1)C2=CN=C(C=C2)Cl | [2] |

| InChIKey | YOYXVEPGHYBZAB-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 182.06108 Da | [2] |

Structural Distinction from Key Analogs

It is critical to differentiate the title compound from its closely related derivatives, as minor structural changes can lead to significant differences in chemical reactivity and biological activity. The most common point of confusion is with its N-methylated analog, often referred to as 6-Chloronicotine.

| Compound | CAS Number | Key Structural Difference | Primary Application Context |

| 2-Chloro-5-(pyrrolidin-2-yl)pyridine | 1260664-51-4 | Secondary amine (-NH) on the pyrrolidine ring. | Versatile synthetic intermediate. |

| (S)-2-chloro-5-(1-methylpyrrolidin-2-yl)pyridine | 112091-17-5 | Tertiary amine (-N-CH₃) on the pyrrolidine ring. | Potent nAChR agonist (also known as 6-Chloronicotine).[3][4] |

| (R)-3-Chloro-5-pyrrolidin-2-yl-pyridine | 1212924-96-3 | Isomeric substitution pattern on the pyridine ring. | Alternative nAChR ligand scaffold. |

Section 2: Synthesis and Purification

The synthesis of 2-Chloro-5-(pyrrolidin-2-yl)pyridine is not widely published in step-by-step detail, but a logical and efficient pathway can be devised based on established organometallic and heterocyclic chemistry principles. The strategy hinges on the coupling of a suitable pyridine precursor with a pyrrolidine synthon.

Retrosynthetic Analysis and Proposed Workflow

A robust synthetic approach involves a Negishi cross-coupling reaction. This method is well-suited for creating C-C bonds between aromatic and aliphatic systems and is known for its functional group tolerance. The retrosynthetic logic is as follows: the target molecule can be disconnected at the C-C bond between the pyridine and pyrrolidine rings, leading back to a halogenated 2-chloropyridine and an organozinc derivative of pyrrolidine.

Sources

- 1. 2-CHLORO-5-(PYRROLIDIN-2-YL)PYRIDINE - CAS:1260664-51-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. PubChemLite - 2-chloro-5-(pyrrolidin-2-yl)pyridine (C9H11ClN2) [pubchemlite.lcsb.uni.lu]

- 3. (S)-2-chloro-5-(1-methylpyrrolidin-2-yl)pyridine 95.00% | CAS: 112091-17-5 | AChemBlock [achemblock.com]

- 4. 6-Chloronicotine - Wikipedia [en.wikipedia.org]

The Strategic Role of 2-Chloro-5-(pyrrolidin-2-yl)pyridine in the Landscape of Nicotinic Acetylcholine Receptor Ligand Research

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Nicotinic Acetylcholine Receptor Subtype Selectivity

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric protein complexes are assembled from a diverse array of subunits (α2–α10 and β2–β4 in neurons), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[2] This diversity presents both a therapeutic opportunity and a significant drug development challenge. The α4β2 subtype, for instance, is a major player in nicotine addiction and has been a key target for smoking cessation therapies.[3] Conversely, the α7 subtype is implicated in cognitive processes and inflammation, making it a target for treating Alzheimer's disease and certain inflammatory disorders.[1][4]

The development of subtype-selective nAChR ligands is therefore of paramount importance to elicit desired therapeutic effects while minimizing off-target side effects. The toxicity of non-selective but potent ligands like epibatidine, a natural alkaloid from the skin of the poison frog Epipedobates tricolor, underscores this necessity.[5][6] Epibatidine's high affinity for multiple nAChR subtypes, including the ganglionic α3β4, leads to a narrow therapeutic window.[2] This has driven the search for novel chemical scaffolds that can confer high affinity and selectivity for specific nAChR subtypes. Within this landscape, the 2-Chloro-5-(pyrrolidin-2-yl)pyridine moiety has emerged as a cornerstone for the rational design of potent and selective nAChR ligands. This guide provides an in-depth technical exploration of the synthesis, structure-activity relationships, and experimental evaluation of ligands derived from this critical chemical scaffold.

The Chemical Significance and Synthesis of the 2-Chloro-5-(pyrrolidin-2-yl)pyridine Scaffold

The 2-Chloro-5-(pyrrolidin-2-yl)pyridine scaffold is a key pharmacophore in a number of high-affinity nAChR ligands. Its utility stems from the precise orientation of the basic nitrogen of the pyrrolidine ring relative to the electron-rich pyridine ring, a feature that mimics the endogenous ligand, acetylcholine. The 2-chloro substituent, in particular, plays a crucial role in modulating the electronic properties of the pyridine ring and influencing binding affinity and subtype selectivity.

A representative synthetic approach to 2-Chloro-5-(pyrrolidin-2-yl)pyridine and its derivatives often begins with commercially available starting materials such as 2-chloro-5-methylpyridine. A common synthetic strategy involves the functionalization of the methyl group, followed by the introduction of the pyrrolidine ring. While a direct, one-pot synthesis of the core scaffold is not widely reported, a plausible and adaptable multi-step synthesis can be conceptualized based on established organic chemistry principles and published routes for analogous compounds.

Conceptual Synthetic Workflow

A logical synthetic pathway could involve the following key transformations:

-

Halogenation of the 5-methyl group: 2-chloro-5-methylpyridine can be subjected to free-radical bromination or chlorination to yield 2-chloro-5-(halomethyl)pyridine.

-

Introduction of a linking group: The resulting halomethylpyridine can then be reacted with a suitable nucleophile, such as the anion of an N-protected hydroxypyrrolidine, via a Williamson ether synthesis to form the ether linkage seen in many potent nAChR ligands.

-

Deprotection and final product formation: Removal of the protecting group from the pyrrolidine nitrogen yields the desired 2-Chloro-5-(pyrrolidin-2-yl)pyridine derivative.

The Role of 2-Chloro-5-(pyrrolidin-2-yl)pyridine in High-Affinity nAChR Ligands

The 2-Chloro-5-(pyrrolidin-2-yl)pyridine scaffold is a central feature in a variety of potent nAChR ligands, most notably those targeting the α4β2 subtype. The natural product epibatidine, which contains a related 2-chloro-5-pyridinyl moiety, provided early insights into the importance of this structural motif for high-affinity binding.[3] Subsequent research has focused on modifying the epibatidine structure to improve its selectivity and reduce its toxicity, often retaining the 2-chloropyridine ring.

Structure-Activity Relationships (SAR)

Extensive SAR studies have elucidated the critical contributions of the different components of the 2-Chloro-5-(pyrrolidin-2-yl)pyridine scaffold to nAChR binding:

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, interacting with a conserved backbone amide in the ligand-binding domain of the nAChR.

-

The 2-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 2-position of the pyridine ring is crucial for high affinity. It is thought to enhance the hydrogen bonding capability of the pyridine nitrogen and contribute to favorable electrostatic interactions within the binding pocket. The presence of a halogen at this position is a common feature in many potent nAChR ligands.

-

The Pyrrolidine Ring: The stereochemistry and N-substitution of the pyrrolidinyl group significantly impact both affinity and functional activity (agonist vs. antagonist). The (S)-enantiomer is often more potent for α4β2 nAChRs. N-methylation can also influence potency and selectivity.

-

The Linker: In many derivatives, an ether or other linking group connects the pyrrolidine and pyridine rings. The length and nature of this linker are critical for optimal positioning of the pharmacophoric elements within the receptor's binding site.

Quantitative Data on 2-Chloropyridine-Containing nAChR Ligands

The following table summarizes the binding affinities (Ki values) of several representative nAChR ligands that feature the 2-chloropyridine moiety, demonstrating the high affinity conferred by this scaffold.

| Compound | nAChR Subtype | Ki (nM) | Reference |

| Epibatidine | α4β2 | 0.026 | [3] |

| 2'-Fluoro-3'-(4"-pyridinyl)deschloroepibatidine (7a) | α4β2 | 0.12 | [3] |

| 2'-Fluoro-3'-(3"-pyridinyl)deschloroepibatidine (8a) | α4β2* | 0.35 | [3] |

| 2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | α4β2 | 22 | [7] |

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine derivative (3b) | nAChRs | 0.028 | [8][9] |

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine derivative (6b) | nAChRs | 0.023 | [8][9] |

Note: α4β2 indicates that the binding was determined in tissue preparations where this subtype is predominant.

Experimental Protocols for nAChR Ligand Characterization

The evaluation of novel ligands targeting nAChRs requires a combination of in vitro techniques to determine binding affinity and functional activity. Radioligand binding assays and two-electrode voltage clamp electrophysiology are two of the most fundamental and informative methods employed in this field.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype, often using membranes from cells stably expressing the receptor or from brain regions where the subtype is abundant.[10][11]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the nAChR subtype of interest or dissect the desired brain region (e.g., rat forebrain for α4β2).

-

Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 36,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2).

-

Add varying concentrations of the unlabeled test compound.

-

For determination of non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine) to a set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Characterization

TEVC is a powerful technique for studying the functional properties of ligand-gated ion channels expressed in large cells, such as Xenopus oocytes.[12][13] It allows for the precise control of the cell's membrane potential while measuring the ionic currents elicited by the application of a ligand.

Step-by-Step Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the subunits of the nAChR subtype of interest.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Recording Setup:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

-

Use a voltage-clamp amplifier to hold the membrane potential at a desired voltage (e.g., -60 mV).

-

-

Ligand Application and Data Acquisition:

-

Apply the test compound to the oocyte via the perfusion system at various concentrations.

-

Record the resulting transmembrane current. For agonists, this will be an inward current. For antagonists, the ability to block the current induced by a known agonist is measured.

-

Wash the oocyte with saline between applications to allow for recovery.

-

-

Data Analysis:

-

For agonists, plot the peak current response as a function of the log of the ligand concentration to generate a dose-response curve.

-

Determine the EC50 (effective concentration to elicit 50% of the maximal response) and the maximal efficacy.

-

For antagonists, determine the IC50 for the inhibition of the agonist-induced current.

-

nAChR Signaling Pathways

Activation of nAChRs leads to the rapid influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane.[14] The subsequent increase in intracellular calcium concentration is a key event that triggers a cascade of downstream signaling pathways.

Calcium-Mediated Signaling

The initial influx of calcium through the nAChR channel can be amplified by several mechanisms:

-

Activation of Voltage-Dependent Calcium Channels (VDCCs): The nAChR-mediated membrane depolarization can activate nearby VDCCs, leading to a further and more substantial influx of calcium.[14][15]

-

Calcium-Induced Calcium Release (CICR): The initial rise in intracellular calcium can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), through ryanodine receptors (RyRs) and inositol triphosphate (IP3) receptors.[14][16]

This elevation in intracellular calcium can then activate a variety of downstream effectors, including:

-

Protein Kinase C (PKC) and Ca²⁺/Calmodulin-Dependent Protein Kinase (CaMK): These kinases phosphorylate a wide range of target proteins, modulating their activity and leading to changes in gene expression, neurotransmitter release, and synaptic plasticity.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and has been linked to the neuroprotective effects of nAChR activation.[4]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival.[17]

-

Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: This pathway is particularly important in the cholinergic anti-inflammatory pathway mediated by α7 nAChRs.[1]

Conclusion: The Future of nAChR Ligand Development

The 2-Chloro-5-(pyrrolidin-2-yl)pyridine scaffold has proven to be an exceptionally valuable starting point for the development of potent and selective nAChR ligands. Its continued exploration, guided by a deep understanding of structure-activity relationships and the application of robust experimental techniques, holds great promise for the future of nAChR-targeted therapeutics. As our knowledge of the intricate signaling pathways modulated by different nAChR subtypes continues to grow, so too will our ability to design novel ligands with precisely tailored pharmacological profiles to address a wide range of neurological and inflammatory disorders.

References

-

Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptors and the regulation of neuronal signalling. Trends in Pharmacological Sciences, 25(6), 317-324. Available from: [Link]

-

Daly, J. W., & Myers, C. W. (1992). Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog. Journal of the American Chemical Society, 114(23), 9184-9186. Available from: [Link]

-

Badio, B., Garraffo, H. M., Spande, T. F., Daly, J. W., & Decker, M. W. (1997). Epiboxidine: a potent, selective, and orally active nicotinic acetylcholine receptor agonist. Molecular Pharmacology, 51(1), 1-7. Available from: [Link]

-

Yogeeswari, P., Sriram, D., Bal, T. R., & Thirumurugan, R. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Natural Product Research, 20(5), 497-505. Available from: [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available from: [Link]

-

Machin, I., & Raly, P. (2008). Epibatidine and analogs - new trends in the development of cognitive enhancers and strong analgetics. Bratislavske Lekarske Listy, 109(12), 549-552. Available from: [Link]

-

Rath, P., & Vij, N. (2002). Intracellular Ca2+ signals evoked by stimulation of nicotinic acetylcholine receptors in SH-SY5Y cells: contribution of voltage-operated Ca2+ channels and Ca2+ stores. British Journal of Pharmacology, 136(2), 241-250. Available from: [Link]

-

Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. Available from: [Link]

-

Grando, S. A. (2014). Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors. Journal of Investigative Dermatology, 134(7), 1-11. Available from: [Link]

-

Sharma, G., & Vijayaraghavan, S. (2002). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. Proceedings of the National Academy of Sciences, 99(6), 4091-4096. Available from: [Link]

-

Gopalakrishnan, M., Monteggia, L. M., Anderson, D. J., Molinari, E. J., Piattoni-Kaplan, M., Donnelly-Roberts, D., Arneric, S. P., & Sullivan, J. P. (1996). Activation of the Recombinant Human α7 Nicotinic Acetylcholine Receptor Significantly Raises Intracellular Free Calcium. Journal of Pharmacology and Experimental Therapeutics, 276(1), 288-297. Available from: [Link]

-

Hermann, D., & Ziegler, T. R. (2015). The Role of nAChR and Calcium Signaling in Pancreatic Cancer Initiation and Progression. Cancers, 7(3), 1473-1493. Available from: [Link]

-

Yogeeswari, P., Sriram, D., Bal, T. R., & Thirumurugan, R. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Natural Product Research, 20(5), 497-505. Available from: [Link]

-

PDSP. (n.d.). Assay Protocol Book. Psychoactive Drug Screening Program. Available from: [Link]

-

Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. Available from: [Link]

-

de Moura, A. G., & Wonnacott, S. (2020). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Biochemical Pharmacology, 177, 113941. Available from: [Link]

-

Heeschen, C., Weis, M., Aicher, A., Dimmeler, S., & Cooke, J. P. (2003). Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. The Journal of Clinical Investigation, 111(4), 527-536. Available from: [Link]

-

Schaal, C., & Chellappan, S. P. (2014). Nicotinic acetylcholine receptor (nAChR) signaling pathways. Journal of Thoracic Oncology, 9(9), 1269-1278. Available from: [Link]

-

Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., Ebert, D. L., & Ji, J. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(9), 1735-1745. Available from: [Link]

-

Horti, A. G., et al. (2006). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 49(12), 3624-3631. Available from: [Link]

-

Navarro, H. A., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(3), 805-819. Available from: [Link]

-

Schwarz, W., & Rettinger, J. (2003). Two-electrode voltage-clamp (TEVC). Methods in Molecular Biology, 217, 23-38. Available from: [Link]

-

Navarro, H. A., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(3), 805-819. Available from: [Link]

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. Available from: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Damaj, M. I., et al. (2007). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1163-1172. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. Available from: [Link]

-

Howard, R. J., et al. (2022). Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. IUCrJ, 9(Pt 2), 209-221. Available from: [Link]

-

npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. npi electronic GmbH. Available from: [Link]

-

Piazzi, L., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(21), 5035. Available from: [Link]

-

Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 89(2), 169-181. Available from: [Link]

-

Henley, C. (2021). Voltage Clamp. In Foundations of Neuroscience. Michigan State University. Available from: [Link]

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available from: [Link]

-

Liu, Z., & Lingle, C. J. (2012). Two-Electrode Voltage Clamp. Methods in Molecular Biology, 855, 137-151. Available from: [Link]

- Lauterwasser, F., & Stetter, J. (1994). U.S. Patent No. 5,329,011. Washington, DC: U.S. Patent and Trademark Office.

-

Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Available from: [Link]

-

Schindler, C. E., et al. (2019). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 10(11), 4543-4554. Available from: [Link]

-

de la Torre, M., & S. U. (2007). Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Synthesis, 2007(14), 2215-2220. Available from: [Link]

-

Molecular Devices. (n.d.). What is two-electrode voltage-clamp (TEVC) method?. Molecular Devices. Available from: [Link]

-

Mishra, P. S., et al. (2019). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. Journal of Applied Pharmaceutical Science, 9(8), 127-135. Available from: [Link]

Sources

- 1. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdspdb.unc.edu [pdspdb.unc.edu]

- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 13. What is two-electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 14. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular Ca2+ signals evoked by stimulation of nicotinic acetylcholine receptors in SH-SY5Y cells: contribution of voltage-operated Ca2+ channels and Ca2+ stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between 2-Chloro-5-(pyrrolidin-2-yl)pyridine and nornicotine

An In-depth Technical Guide to the Core Differences Between 2-Chloro-5-(pyrrolidin-2-yl)pyridine and Nornicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of nornicotine, a primary metabolite of nicotine and a natural tobacco alkaloid, and 2-Chloro-5-(pyrrolidin-2-yl)pyridine, a representative synthetic analog. While structurally similar, the substitution of a single hydrogen atom with a chlorine atom on the pyridine ring introduces profound differences in their physicochemical properties, pharmacological profiles, metabolic fates, and applications. Nornicotine's significance lies in its complex role in nicotine dependence, its function as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN), and its own distinct pharmacological activities. Conversely, 2-Chloro-5-(pyrrolidin-2-yl)pyridine and its derivatives exemplify rationally designed molecules developed as high-affinity research tools and potential therapeutic agents, engineered for enhanced potency, selectivity, and optimized pharmacokinetic properties for targeting nicotinic acetylcholine receptors (nAChRs). This document will explore these core distinctions to provide researchers and drug development professionals with a clear understanding of each compound's unique characteristics and utility.

Structural and Physicochemical Distinctions

The fundamental difference between nornicotine and 2-Chloro-5-(pyrrolidin-2-yl)pyridine is the presence of a chlorine atom at the 2-position of the pyridine ring in the latter. This seemingly minor alteration significantly impacts the molecule's electronic properties, lipophilicity, and potential for metabolic modification. Both molecules share a chiral center at the 2-position of the pyrrolidine ring, making stereochemistry a critical factor in their biological activity.

Caption: Core structures of Nornicotine and its chlorinated analog.

Table 1: Comparative Physicochemical Properties

| Property | Nornicotine | 2-Chloro-5-(pyrrolidin-2-yl)pyridine |

| IUPAC Name | 3-(Pyrrolidin-2-yl)pyridine[1] | 2-Chloro-5-(pyrrolidin-2-yl)pyridine |

| CAS Number | 494-97-3[1] | 57551-33-0 (for (S)-isomer) |

| Molecular Formula | C₉H₁₂N₂[1][2] | C₉H₁₁ClN₂ |

| Molar Mass | 148.21 g/mol [1] | 182.65 g/mol |

| Appearance | Colorless to pale yellow viscous liquid[2] | Typically a solid or oil |

| Boiling Point | ~270 °C[2][3] | Not readily available; expected to be higher than nornicotine |

| Solubility | Miscible with water; soluble in alcohol, ether, chloroform[2][3][4] | Generally lower aqueous solubility due to the chloro- group |

| Origin | Natural alkaloid; Nicotine metabolite[1][2][5] | Synthetic |

Synthesis and Stereochemistry: Natural Origin vs. Rational Design

The origins of these two compounds are fundamentally different and dictate their typical applications.

-

Nornicotine: This compound is found in tobacco plants (Nicotiana tabacum) and is also a significant metabolite of nicotine in humans and other mammals.[2][6] In plants, the N-demethylation of nicotine to nornicotine is mediated by cytochrome P450 enzymes, specifically CYP82E4.[5][7] While naturally occurring nornicotine is primarily the (S)-enantiomer, synthetic routes often produce a racemic mixture.[2][8] Common synthetic methods include the direct demethylation of nicotine or the chemical or electrochemical reduction of myosmine.[1][8][9]

-

2-Chloro-5-(pyrrolidin-2-yl)pyridine: This compound is purely synthetic. Its creation is a result of medicinal chemistry efforts to develop novel ligands for nAChRs. The synthesis typically involves the coupling of a pre-functionalized 2-chloropyridine derivative with a protected pyrrolidine ring. For instance, a common precursor, 2-chloro-5-(chloromethyl)pyridine, can be synthesized from 2-chloro-5-(hydroxymethyl)pyridine using thionyl chloride.[10] This synthetic control allows for the specific and deliberate production of single enantiomers, which is crucial for developing selective drugs.

The Causality of Stereochemistry: The stereochemistry at the C2' position of the pyrrolidine ring is paramount for biological activity. For nicotine and its analogs, the (S)-enantiomer generally exhibits higher affinity and potency at nAChRs compared to the (R)-enantiomer.[8] Therefore, synthetic strategies for drug candidates like 2-chloro-5-(pyrrolidin-2-yl)pyridine are almost exclusively focused on producing the enantiopure (S)-isomer to maximize therapeutic effect and minimize potential off-target effects from the less active enantiomer.

Comparative Pharmacological Profiles

Both compounds act as agonists at nicotinic acetylcholine receptors (nAChRs), but their potency, subtype selectivity, and downstream consequences differ significantly.

Mechanism of Action & Receptor Affinity

Nornicotine and its synthetic analogs bind to the interface between α and β subunits of nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine.[11][12][13]

-

Nornicotine: It functions as a partial agonist at various nAChR subtypes, with a notable affinity for those containing α6 and α7 subunits.[1][14][15] Its activity at α6-containing receptors is linked to dopamine release in the striatum, which may contribute to the reinforcing effects of tobacco.[14] While it is a potent pharmacological agent, its affinity is generally lower than that of nicotine and highly optimized synthetic ligands.[16][17] Studies have shown that nornicotine desensitizes nAChRs, though with a lower potency than nicotine.[16]

-

2-Chloro-5-(pyrrolidin-2-yl)pyridine Analogs: The introduction of the 2-chloro substituent is a key strategy in medicinal chemistry to enhance binding affinity. This modification can alter the electronic distribution of the pyridine ring and create new interactions within the receptor's binding pocket. Analogs based on this scaffold, such as epibatidine (which contains a 2-chloro-5-pyridinyl moiety), exhibit exceptionally high affinity for α4β2* nAChRs, often in the picomolar (pM) to low nanomolar (nM) range.[18][19] This high affinity makes them valuable as research tools, particularly as radioligands for PET imaging to visualize nAChRs in the brain.[18]

Table 2: nAChR Binding Affinities (Ki values) of Representative Compounds

| Compound | Receptor Subtype | Binding Affinity (Ki) | Source |

| (-)-Nicotine | α4β2 | ~1 nM | [20] |

| Nornicotine | α4β2 | Lower affinity than nicotine | [17][21] |

| Epibatidine Analogs | α4β2 | 0.026 - 0.35 nM | [19] |

| A-85380 (related analog) | α4β2 | ~50 pM | [20] |

Metabolic Fate and Toxicological Implications

The metabolism of these compounds is a critical point of divergence.

-

Nornicotine: As a metabolite of nicotine, it is further metabolized in the body, in part to demethylcotinine.[22] Most critically, nornicotine is a direct precursor to the formation of N'-nitrosonornicotine (NNN) through nitrosation, which can occur during tobacco curing and processing, and even in human saliva.[1][2] NNN is classified as a Group 1 carcinogen by the IARC, directly linking nornicotine to the carcinogenic properties of tobacco products.[1][5][7]

-

2-Chloro-5-(pyrrolidin-2-yl)pyridine: The metabolic pathway of this specific compound is not extensively documented in the public domain. However, the presence of the chlorine atom is expected to significantly alter its metabolism compared to nornicotine. It may block sites of oxidative metabolism, leading to a longer half-life, or it could be a site for other metabolic transformations. A key goal in designing such analogs is to increase metabolic stability and avoid the formation of toxic metabolites like nitrosamines.

Analytical Methodologies

The accurate quantification and chiral separation of these compounds are essential for research. The following protocols represent self-validating systems for their analysis.

Caption: A generalized workflow for the analysis of pyridine alkaloids.

Experimental Protocol 1: Quantification by LC-MS/MS

This protocol provides a robust method for quantifying nornicotine and related compounds in biological matrices like urine.

-

Preparation of Standards and Internal Standards (IS):

-

Prepare primary stock solutions of nornicotine and 2-Chloro-5-(pyrrolidin-2-yl)pyridine in methanol (e.g., at 1 mg/mL).[23]

-

Prepare a working internal standard solution containing deuterated analogs (e.g., nornicotine-d4) in a suitable solvent like acetonitrile.[23][24][25] This is crucial for correcting analytical variability.

-

-

Sample Preparation (Dilute-and-Shoot Method for Urine):

-

To a 30 µL aliquot of urine sample in a microcentrifuge tube, add 90 µL of acetonitrile containing the deuterated internal standards.[23]

-

Vortex the mixture thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.[23]

-

Transfer a portion of the clear supernatant (e.g., 30 µL) and dilute with 120 µL of deionized water before injection.[23]

-

-

LC-MS/MS Conditions:

-

LC Column: A reverse-phase C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm) is effective.[26]

-

Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium formate.[27]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at low %B, ramp up to >90% B to elute the analytes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte and its deuterated internal standard to ensure specificity.[25][28]

-

Experimental Protocol 2: Chiral Separation by SFC/HPLC

This protocol is essential for determining the enantiomeric ratio ((R) vs. (S)) of the compounds.

-

Sample Preparation:

-

Prepare a standard of the racemic compound (a 50:50 mix of (R) and (S) enantiomers) and the individual samples in a suitable solvent like methanol or isopropanol at a concentration of ~1 mg/mL.[29]

-

-

Chromatographic Conditions (Supercritical Fluid Chromatography - SFC):

-

Chiral Column: Use a column with a chiral stationary phase, such as CHIRALPAK IG or a similar cellulose- or amylose-based column.

-

Mobile Phase: Supercritical CO₂ as the primary mobile phase, with an organic modifier like isopropanol (IPA) or ethanol containing a basic additive (e.g., 0.2% diethylamine - DEA) to improve peak shape.[29]

-

Elution: An isocratic or gradient elution can be used. For example, a gradient might run from 10% IPA to 35% IPA to separate both nicotine and nornicotine enantiomers in a single run.[29]

-

Flow Rate: 2-3 mL/min.

-

Column Temperature: 40 °C.[29]

-

Detection: UV detection at a wavelength of ~254-260 nm.[29]

-

-

Data Analysis:

-

The retention times for the (R)- and (S)-enantiomers will be different, allowing for their separation and individual quantification. The enantiomeric ratio can then be calculated from the peak areas.

-

Applications in Research and Drug Development

The distinct properties of these compounds define their roles in science and medicine.

-

Nornicotine:

-

Toxicology & Public Health: A primary focus is its role as a precursor to the carcinogen NNN, making its quantification in tobacco products a regulatory priority.[30]

-

Addiction Research: Nornicotine is self-administered by rats, indicating it has abuse potential and plays a role in the reinforcing properties of tobacco.[15] It is used as a tool to dissect the neurobiology of nicotine dependence.[31]

-

Therapeutic Potential: Despite its toxicological concerns, nornicotine itself has been investigated for potential therapeutic benefits, including analgesic effects and as a potential pharmacotherapy for weight loss, as it can reduce food intake and increase physical activity.[24][32][33]

-

-

2-Chloro-5-(pyrrolidin-2-yl)pyridine and Analogs:

-

Drug Discovery Lead Compounds: This chemical scaffold is a cornerstone in the development of novel nAChR modulators. The chloro- group provides a handle for further chemical modification and helps to fine-tune the compound's affinity, selectivity, and pharmacokinetic properties. These efforts aim to develop treatments for CNS disorders like Alzheimer's disease, Parkinson's disease, pain, and depression.[19]

-

Neuroimaging Agents: When radiolabeled (e.g., with Fluorine-18), high-affinity analogs of this class are used as Positron Emission Tomography (PET) tracers.[18] These agents allow for the non-invasive visualization and quantification of nAChR density in the living human brain, providing invaluable insights into receptor changes in disease states and the effects of drugs.

-

Conclusion

The distinction between nornicotine and 2-Chloro-5-(pyrrolidin-2-yl)pyridine is a clear illustration of the contrast between a natural metabolite and a rationally designed synthetic molecule. Nornicotine is a compound of immense interest due to its dual role as a pharmacologically active substance contributing to tobacco dependence and as a critical precursor to a potent carcinogen. Its study is essential for understanding tobacco toxicity and addiction. In contrast, 2-Chloro-5-(pyrrolidin-2-yl)pyridine represents a class of molecules born from medicinal chemistry, where precise structural modifications, such as chlorination, are employed to create highly potent and selective tools. These synthetic analogs are designed to have enhanced affinity and optimized properties, serving as invaluable probes for studying nAChR biology and as foundational structures for the development of next-generation therapeutics for challenging neurological disorders.

References

-

Nornicotine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Nornicotine - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- Siwicka, A., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(1), 24.

- Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(44), 16126-16131.

- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167.

- Patel, D., et al. (2024). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. Organic Process Research & Development.

- Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29-68.

- Horti, A. G., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 45(12), 2685-2690.

- Al-Abri, Z., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.GOV.

- Jacob, P., et al. (2002). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry.

- Smith, C. R. (1949). Process for the preparation of nornicotine. U.S. Patent No. 2,459,696. Washington, DC: U.S.

-

Nornicotine | 494-97-3. (n.d.). Retrieved February 15, 2026, from [Link]

- Gavilano, L. B., & Siminszky, B. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. PNAS, 102(44), 16126-16131.

- Wayac, A. F., et al. (2023). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography.

- Carmella, S. G., et al. (2013). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Analytical Chemistry, 85(23), 11291-11297.

- Hansson, C., et al. (1964). FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. Canadian Journal of Biochemistry, 42(10), 1487-1496.

- Cheetham, D. J., et al. (2022). Chiral analysis of the (R)- and (S)-nornicotine analysis in tobacco-derived and synthetic nicotine samples.

- Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79.

- Zhang, Y., et al. (2020). Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization: Application to enantiomeric profiling of cultivars and curing processes.

- Senіuk, I.V., et al. (n.d.). NICOTINE METABOLISM IN THE HUMAN BODY.

- Kim, S., et al. (2022). Simple and High-Throughput LC–MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. Journal of Analytical Toxicology, 46(1), 67-74.

- Himes, S. K., et al. (2013). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 35(3), 384-391.

- Wang, Y., et al. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek.

-

Nicotine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- Medana, C., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy.

- Mandal, A. (2023). Nicotine Pharmacology. News-Medical.Net.

- Copeland, J. R., et al. (1991). A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 343(2), 123-127.

- Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of General Physiology, 141(1), 125-139.

- Bunney, P. E., et al. (2022). Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity. Molecules, 27(2), 543.

- Church, T. J., et al. (2022). Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins. Marine Drugs, 20(1), 43.

- Bunney, P. E., et al. (2022). (PDF) Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity.

- CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents. (n.d.).

- Al-Abri, Z., et al. (2021). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv.

- Al-Muqarrab, A. A., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(1), 221-230.

-

Ki Summary - BindingDB. (n.d.). Retrieved February 15, 2026, from [Link]

- Narkhede, H. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

-

Synthesis of 2-chloro-5-(chloromethyl)pyridine - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.

Sources

- 1. Nornicotine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Nornicotine [drugfuture.com]

- 4. CAS 7076-23-5: (R)-Nornicotine | CymitQuimica [cymitquimica.com]

- 5. pnas.org [pnas.org]

- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. US2459696A - Process for the preparation of nornicotine - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. osti.gov [osti.gov]

- 12. news-medical.net [news-medical.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ki Summary [bindingdb.org]

- 21. A comparison of the binding of nicotine and nornicotine stereoisomers to nicotinic binding sites in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. academic.oup.com [academic.oup.com]

- 24. NORNICOTINE-2,4,5,6-D4 (PYRIDINE-D4) | 66148-18-3 [chemicalbook.com]

- 25. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 27. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iris.unito.it [iris.unito.it]

- 29. academic.oup.com [academic.oup.com]

- 30. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. chemimpex.com [chemimpex.com]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

Technical Guide: Binding Kinetics and Pharmacological Profile of 6-Chloronornicotine

This technical guide provides a comprehensive analysis of the binding affinity, structural pharmacology, and experimental characterization of 2-Chloro-5-(pyrrolidin-2-yl)pyridine , commonly referred to in nicotinic acetylcholine receptor (nAChR) literature as 6-Chloronornicotine .

Executive Summary

2-Chloro-5-(pyrrolidin-2-yl)pyridine (6-Chloronornicotine) represents a pivotal structural intermediate in the development of high-affinity nicotinic ligands. As a C6-halogenated analog of nornicotine, it exhibits a distinct pharmacological profile characterized by enhanced binding affinity for the

Chemical Identity and Structural Pharmacology

The compound functions as a chimerical pharmacophore, bridging the structural gap between the natural alkaloid nornicotine and the ultra-potent frog toxin epibatidine .

Structural Nomenclature

-

IUPAC Name: 2-Chloro-5-(pyrrolidin-2-yl)pyridine[1]

-

Common Name: 6-Chloronornicotine (Numbering based on the pyridine ring relative to the nitrogen atom as position 1, but in nAChR literature, the bridgehead is often position 3, making the chlorine position 6).

-

Molecular Formula:

-

Molecular Weight: 182.65 g/mol

Pharmacophore Analysis

The binding affinity of 6-chloronornicotine is driven by two critical structural motifs:

-

The Pyrrolidine Ring (Cationic Center): At physiological pH (7.4), the secondary amine of the pyrrolidine ring is protonated. This positive charge is essential for the cation-

interaction with the electron-rich aromatic cage (principally Trp149 in the -

The 6-Chloropyridine Moiety (H-Bond Acceptor/Lipophilic Anchor): The addition of a chlorine atom at the C6 position (C2 in IUPAC) significantly alters the electronic properties of the pyridine ring.

-

Lipophilicity: The Cl atom increases the logP, enhancing penetration into the hydrophobic sub-pocket.

-

Electronic Effect: The electron-withdrawing nature of the halogen reduces the basicity of the pyridine nitrogen, optimizing it as a hydrogen bond acceptor for the backbone NH of Leu119 (or equivalent residues depending on the subunit).

-

Halogen Bonding: Direct halogen-bond interactions with carbonyl oxygens in the binding site contribute to the increased residence time and affinity compared to nornicotine.

-

Binding Affinity Profile ( )

The binding affinity of 6-chloronornicotine is subtype-dependent, showing marked selectivity for the high-affinity neuronal

| Receptor Subtype | Ligand ( | Relative Potency vs. Nicotine | Mechanism of Action |

| 1.5 – 4.0 nM | ~2x Higher Affinity | Partial Agonist | |

| > 1000 nM | Low Affinity | Weak Partial Agonist | |

| ~ 500 nM | Moderate Affinity | Partial Agonist |

Data Synthesis:

While nornicotine typically exhibits a

Experimental Methodology: Radioligand Binding Assay

To accurately determine the binding affinity (

Membrane Preparation (Source: Rat Cerebral Cortex or Transfected HEK293 Cells)

-

Harvest: Dissect rat cortices or harvest HEK293 cells stably expressing human

nAChRs. -

Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors (PMSF, leupeptin).

-

Centrifugation: Centrifuge at 40,000

for 20 minutes at 4°C. -

Wash: Resuspend the pellet in fresh buffer and repeat centrifugation to remove endogenous acetylcholine.

-

Storage: Resuspend final pellet in assay buffer and store at -80°C until use.

Competitive Binding Protocol

Objective: Measure the displacement of a high-affinity radioligand (

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl -

Radioligand:

-Epibatidine (Specific Activity ~50-80 Ci/mmol). Concentration: 0.5 nM ( -

Non-Specific Binding (NSB): Determine in the presence of 300

M Nicotine or 10

Workflow Steps:

-

Incubation: In a 96-well plate, combine:

-

50

L Membrane suspension (~20-50 -

25

L -

25

L 6-Chloronornicotine (Concentration range:

-

-

Equilibrium: Incubate for 75 minutes at 24°C (Room Temp). Note: Equilibrium time is critical; shorter times may underestimate affinity for slow-binding ligands.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter.

-

Washing: Wash filters 3x with 4 mL ice-cold buffer.

-

Counting: Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.

Data Analysis

Calculate the

Experimental Workflow Diagram

Caption: Workflow for the competitive radioligand binding assay to determine Ki values.

Mechanistic Implications & Signaling

Binding of 6-chloronornicotine to the

Signaling Pathway

-

Binding: Ligand binds to the

- -

Gating: Channel opens, allowing

and -

Depolarization: Membrane depolarization triggers voltage-gated calcium channels (VGCCs).

-

Neurotransmitter Release: Calcium influx mediates the release of Dopamine (DA) in the striatum and Nucleus Accumbens.

Why Partial Agonism Matters: Partial agonists like 6-chloronornicotine are valuable in drug development (e.g., for smoking cessation) because they provide enough activation to prevent withdrawal (craving relief) but block the full rewarding effects of nicotine (antagonistic effect in the presence of full agonists).

Caption: Downstream signaling cascade initiated by 6-chloronornicotine binding to nAChR.

References

-

Dukat M, et al. (1996).[1][2][3][4] "Pyrrolidine-modified and 6-substituted analogs of nicotine: a structure-affinity investigation." European Journal of Medicinal Chemistry, 31(11), 875–888.[1][4]

-

Latli B, D'Amour K, Casida JE. (1999).[1] "Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor."[1] Journal of Medicinal Chemistry, 42(12), 2227–2234.[1]

-

Damaj MI, et al. (1998).[1] "Antinociceptive responses to nicotinic acetylcholine receptor ligands after systemic and intrathecal administration in mice." The Journal of Pharmacology and Experimental Therapeutics, 284(3), 1058–1065.[1]

Sources

- 1. 6-Chloronicotine - Wikipedia [en.wikipedia.org]

- 2. The Gas Phase Protonation Sites of Six Naturally Occurring Nicotinoids (Journal Article) | OSTI.GOV [osti.gov]

- 3. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

Navigating the Unknown: A Technical Safety and Handling Guide for 2-Chloro-5-(pyrrolidin-2-yl)pyridine

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-5-(pyrrolidin-2-yl)pyridine is publicly available at the time of this writing. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including 2-chloro-5-nitropyridine, 2-chloro-5-(chloromethyl)pyridine, and the constituent moieties (2-chloropyridine and pyrrolidine). The recommendations herein are based on established principles of chemical safety and data from related molecules. It is imperative that this compound be handled with the utmost caution, treating it as a substance with significant potential hazards until empirical data becomes available.

Introduction: The Rationale for a Synthesized Safety Profile

2-Chloro-5-(pyrrolidin-2-yl)pyridine represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its structure, combining a reactive chloropyridine core with a pyrrolidine substituent, suggests potential applications as an intermediate or a pharmacologically active agent. However, the novelty of this specific molecule means that a comprehensive, empirically derived safety profile has not yet been established.

For researchers at the forefront of discovery, handling such novel compounds is a common challenge. This guide provides a robust framework for risk assessment and safe handling by creating a "hazard profile by analogy." By dissecting the molecule into its core components—the 2-chloropyridine ring and the pyrrolidine ring—we can infer its likely toxicological, physicochemical, and reactive hazards. This approach, grounded in the principles of structure-activity relationships, allows for the development of conservative and self-validating safety protocols, ensuring the protection of laboratory personnel and the integrity of research.

Physicochemical and Structural Analysis

While experimental data for 2-Chloro-5-(pyrrolidin-2-yl)pyridine is scarce, its basic properties can be predicted.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₉H₁₁ClN₂ | PubChem |

| Molecular Weight | 182.65 g/mol | PubChem |

| Appearance | Likely a solid or high-boiling liquid | Analogy with similar pyridines |

| Solubility | Expected solubility in organic solvents | General property of similar compounds |

| Reactivity | The 2-chloro position is susceptible to nucleophilic substitution.[1][2] | Reactivity of 2-chloropyridines |

The key structural features dictating its hazard profile are:

-

2-Chloropyridine Moiety: The electron-withdrawing nitrogen atom in the pyridine ring activates the chlorine atom at the 2-position, making it a leaving group in nucleophilic aromatic substitution reactions.[1] This reactivity is a cornerstone of its synthetic utility but also a source of potential chemical incompatibilities.

-

Pyrrolidine Moiety: A cyclic secondary amine that imparts basicity to the molecule and can have its own toxicological profile, often associated with irritation and corrosivity.[3][4]

Hazard Profile by Analogy

Based on data from related compounds, 2-Chloro-5-(pyrrolidin-2-yl)pyridine should be presumed to possess the following hazards:

GHS Classification (Inferred)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6][7][8]

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage, or causes skin irritation.[5][6][7][8][9]

-

Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation.[5][6][7][8][9]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][9]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[10][11]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4][10]

Toxicological Insights

-

Oral and Dermal Toxicity: Chlorinated pyridines are known to be toxic. For instance, 2-chloropyridine has a dermal LD50 in rabbits of 64 mg/kg.[2][11] Ingestion of related compounds is considered harmful, potentially causing severe damage to the gastrointestinal tract.[4][6] The pathology is often similar to that caused by pyridine, with the liver being a primary target organ.[12][13]

-

Irritation and Corrosivity: The combination of a chlorinated aromatic ring and a basic amine suggests a high potential for irritation and burns. Direct contact with skin is likely to cause chemical burns, and eye contact could lead to severe, irreversible damage.[6][14] Pyrrolidine itself is classified as a corrosive substance that causes burns.[4][15]

-

Respiratory Effects: Vapors or dusts are expected to be irritating to the respiratory tract.[5][6] Inhalation of pyridine-like compounds can lead to symptoms such as dizziness, headache, nausea, and lung irritation.[16][17]

-

Carcinogenicity and Mutagenicity: Data is limited for this specific molecule. However, some pyridine derivatives have been investigated for potential carcinogenicity.[12][18] 2-chloropyridine has shown evidence of mutagenicity in some short-term tests.[13] Therefore, this compound should be handled as a potential carcinogen/mutagen.

Reactivity and Stability Hazards

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[5] Reaction with strong bases could lead to unintended substitution reactions.

-

Hazardous Decomposition: Thermal decomposition is expected to produce highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5] Incomplete combustion of chlorinated organic materials can also generate phosgene gas.[13][19]

-

Chemical Stability: The compound is likely stable under recommended storage conditions (cool, dry, well-ventilated, away from incompatible materials).[5]

Experimental Protocols: A Framework for Safe Handling

Given the inferred hazards, all work with 2-Chloro-5-(pyrrolidin-2-yl)pyridine must be conducted with stringent safety controls.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should not be compromised. The following represents the minimum required ensemble for handling this compound.

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | Nitrile or neoprene gloves.[20] Double-gloving is recommended. | Provides chemical resistance. Latex gloves are unsuitable.[20] |

| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors which can cause severe eye damage.[6][14] |

| Skin & Body Protection | A chemical-resistant lab coat (fully buttoned) and appropriate footwear that covers the entire foot. | Prevents skin contact, which can lead to burns and toxic absorption.[11][21] |

| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[20] | Prevents inhalation of potentially harmful vapors or dusts. |

Workflow: Safe Weighing and Dispensing

Caption: Workflow for weighing and dispensing the compound.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[5][20] The storage area should be secured ("Store locked up").[5][9]

-

Disposal: All waste containing this compound must be treated as hazardous waste.[6] Dispose of contents and container in accordance with all local, regional, national, and international regulations. Consult with your institution's environmental health and safety (EHS) office for specific guidance.

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

Exposure Response

| Exposure Route | Immediate Action | Follow-up |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[20][22] | Seek immediate medical attention. Show this guide or related SDS to the physician. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[5][22] | Seek immediate medical attention. |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9][22] | Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[22][23] | Seek immediate medical attention. |

Spill Response Protocol

Caption: Decision-making workflow for spill response.

Conclusion

While 2-Chloro-5-(pyrrolidin-2-yl)pyridine is a compound with potential scientific value, its uncharacterized safety profile demands a highly cautious and proactive approach. By applying the principle of hazard assessment by analogy, researchers can establish robust safety protocols that protect them from the inferred risks of toxicity, corrosivity, and reactivity. Adherence to the detailed handling, PPE, and emergency procedures outlined in this guide is essential for mitigating these risks and fostering a safe research environment.

References

-

2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited.

-

An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Filo.

-

2-Chloropyridine. Wikipedia.

-

2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet. Santa Cruz Biotechnology.

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.

-

2-Chloropyridine. National Toxicology Program.

-

Safety Data Sheet - 2-Chloro-5-nitropyridine. MedchemExpress.com.

-

2-Chloro-5-nitropyridine - Safety Data Sheet. ChemicalBook.

-

Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. NCBI.

-

Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC.

-

Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine. ChemicalBook.

-

What are the effects of Pyridine on human health and the environment?. ChemicalBook.

-

MSDS of 2-Chloro-5-(chloromethyl)pyridine. Capot Chemical.

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

-

Pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

NTP Technical Report on the Toxicity Studies of o-Chloropyridine. NCBI.

-

2-Chloropyridine Material Safety Data Sheet. Santa Cruz Biotechnology.

-

Pyridine - SAFETY DATA SHEET. PENTA.

-

2-Chloro-5-nitropyridine 99. Sigma-Aldrich.

-

SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine. Fisher Scientific.

-

2-Chloro-5-(chloromethyl)pyridine 97. Sigma-Aldrich.

-

Essential Safety and Operational Protocols for Handling Pyridin-4-olate. Benchchem.

-

Pyridine. Wikipedia.

-

Pyridine Tox Profile. ATSDR.

-

Pyridine: general information. GOV.UK.

-

2-Chloro-5-nitropyridine. PubChem.

-

Pyrrolidine. Wikipedia.

-

Pyridine | ToxFAQs™. ATSDR - CDC.

-

2-Fluoropyridine vs. 2-Chloropyridine: A Comparative Guide to Reactivity in Nucleophilic Aromatic Substitution. Benchchem.

-

Fate of Chlorinated Organic Compounds during Thermal Conversion of Sewage Sludge. IWA Publishing.

-

Personal Protective Equipment. US EPA.

-

Amination of 2-halopyridines. ResearchGate.

-

(PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. ResearchGate.

-

PYRROLIDINE FOR SYNTHESIS. Loba Chemie.

-

Chlorine | Chemical Emergencies. CDC.

-

PPE and Safety for Chemical Handling. ACS Material.

-

Personal Protective Equipment (PPE). CHEMM.

-

OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.

-

Chlorine Institute: First Response to Chlorine Exposures. YouTube.

-

First Aid for Chemical Inhalation Incidents. Coast2Coast.

-

Chemical Safety: Personal Protective Equipment.

-

First Aid for Common Household Chemical Exposures. St John Vic.

-

Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Digital Commons @ Michigan Tech.

-

PYRROLIDINE FOR SYNTHESIS. Loba Chemie.

-

Material Safety Data Sheet - Pyrrolidine. Cole-Parmer.

-

PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

-

Thermal decomposition of poly(vinyl chloride) in organic solvents under high pressure. ResearchGate.

Sources

- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. nj.gov [nj.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. thermofishersci.in [thermofishersci.in]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 17. gov.uk [gov.uk]

- 18. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]

- 19. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 21. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 22. benchchem.com [benchchem.com]

- 23. chemicalbook.com [chemicalbook.com]

Methodological & Application

synthesis of 2-Chloro-5-(pyrrolidin-2-yl)pyridine from commercially available starting materials

Introduction

The pyrrolidine moiety is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, including aqueous solubility and metabolic stability, while also providing a rigid scaffold that can be stereochemically controlled to optimize interactions with biological targets. The substituted pyridine ring system is another critical pharmacophore, frequently found in molecules designed to interact with the central nervous system and various enzymatic targets.

This application note provides a detailed, three-step synthetic protocol for the preparation of 2-Chloro-5-(pyrrolidin-2-yl)pyridine, a valuable building block for drug discovery and development. The synthetic strategy leverages a robust and versatile Negishi cross-coupling reaction to forge the key carbon-carbon bond between the pyridine and pyrrolidine rings.[3][4][5] This approach commences with commercially available starting materials and employs well-established reaction conditions, making it amenable to both small-scale discovery and larger-scale medicinal chemistry campaigns.

Overall Synthetic Strategy

The synthesis of 2-Chloro-5-(pyrrolidin-2-yl)pyridine is designed as a three-step sequence, commencing with the protection of the pyrrolidine nitrogen, followed by a palladium-catalyzed Negishi cross-coupling, and culminating in the deprotection of the pyrrolidine to yield the target compound.

Caption: Overall synthetic workflow for 2-Chloro-5-(pyrrolidin-2-yl)pyridine.

Part 1: Synthesis of N-Boc-Pyrrolidine (Intermediate 1)

The initial step involves the protection of the secondary amine of pyrrolidine with a tert-butyloxycarbonyl (Boc) group. This is a crucial transformation as the Boc group serves two primary functions: it prevents unwanted side reactions at the nitrogen atom during the subsequent organometallic coupling step, and it facilitates the regioselective deprotonation at the C2 position of the pyrrolidine ring.

Protocol 1: N-Boc Protection of Pyrrolidine

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |

| Pyrrolidine | 1.0 | 71.12 | 7.11 g (100 mmol) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.05 | 218.25 | 22.92 g (105 mmol) |

| Dichloromethane (DCM) | - | 84.93 | 200 mL |

| Triethylamine (Et₃N) | 1.1 | 101.19 | 11.13 g (15.3 mL, 110 mmol) |

Procedure: